[5-amino-1-(4-methoxyphenyl)sulfonylpyrazol-3-yl] benzoate
Overview
Description
ML024 is a molecular biology grade water, which is nuclease-free and ultrapure. It is widely used in various molecular biology applications where the absence of ribonucleases, deoxyribonucleases, and proteases is crucial. This compound is essential for the preparation of reagents, rinsing glassware and plasticware, and other applications requiring high purity water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ML024 involves a series of purification steps to ensure the removal of any nucleases and proteases. The process typically includes:
Deionization: Removal of ions from the water to produce deionized water.
Filtration: Passing the water through a 0.22-micron membrane filter to remove any remaining particulates and microorganisms.
Ultrafiltration: Further purification to remove any remaining nucleases and proteases.
Autoclaving: Sterilization of the water to ensure it is free from any microbial contamination.
Industrial Production Methods: In an industrial setting, the production of ML024 involves large-scale purification systems that incorporate multiple stages of filtration, deionization, and ultrafiltration. The water is then stored in sterile containers to maintain its purity until it is used in various applications .
Chemical Reactions Analysis
ML024, being ultrapure water, does not undergo typical chemical reactions like oxidation, reduction, or substitution. it is used as a solvent in various chemical reactions where the presence of impurities could interfere with the reaction outcomes. The purity of ML024 ensures that it does not introduce any unwanted variables into the reactions it is used in .
Scientific Research Applications
ML024 is extensively used in scientific research due to its high purity. Some of its applications include:
Polymerase Chain Reaction (PCR): Ensuring the accuracy and reliability of PCR by providing a nuclease-free environment.
Southern Blotting: Used in the preparation of reagents and washing steps to prevent degradation of nucleic acids.
Cell Culture: Providing a sterile and pure environment for cell growth and transfection experiments.
Protein Purification: Used in the preparation of buffers and reagents to prevent protease activity that could degrade proteins.
Mechanism of Action
The primary mechanism of action of ML024 is its ability to provide a nuclease-free and protease-free environment. This is achieved through rigorous purification processes that remove any enzymes that could degrade nucleic acids or proteins. By maintaining the integrity of these biomolecules, ML024 ensures the accuracy and reliability of various molecular biology experiments .
Comparison with Similar Compounds
ML024 is unique in its level of purity and the rigorous processes used to ensure it is free from nucleases and proteases. Similar compounds include:
Molecular Biology Grade Water: Similar in purity and used for similar applications.
Ultrapure Water: Used in various scientific applications but may not be specifically nuclease-free.
Deionized Water: Lacks ions but may still contain nucleases and proteases.
ML024 stands out due to its specific use in molecular biology applications where the absence of nucleases and proteases is critical .
Properties
IUPAC Name |
[5-amino-1-(4-methoxyphenyl)sulfonylpyrazol-3-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-24-13-7-9-14(10-8-13)26(22,23)20-15(18)11-16(19-20)25-17(21)12-5-3-2-4-6-12/h2-11H,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQICFDBMQBCJDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)OC(=O)C3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349611 | |
Record name | Benzoic acid 5-amino-1-(4-methoxy-benzenesulfonyl)-1H-pyrazol-3-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909859-19-4 | |
Record name | Benzoic acid 5-amino-1-(4-methoxy-benzenesulfonyl)-1H-pyrazol-3-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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